3-(4-Methoxypyridin-3-yl)propanoic acid
Description
3-(4-Methoxypyridin-3-yl)propanoic acid is a heterocyclic carboxylic acid featuring a pyridine ring substituted with a methoxy group at position 4 and a propanoic acid moiety at position 2. This structure confers unique physicochemical properties, such as moderate acidity (due to the carboxylic acid group) and polarity (from the pyridine and methoxy substituents).
Properties
IUPAC Name |
3-(4-methoxypyridin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-4-5-10-6-7(8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVWUQGKUKKNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295419 | |
| Record name | 4-Methoxy-3-pyridinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171923-11-7 | |
| Record name | 4-Methoxy-3-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171923-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-pyridinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxypyridin-3-yl)propanoic acid typically involves the reaction of 4-methoxypyridine with a suitable propanoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to couple a boronic acid derivative of 4-methoxypyridine with a propanoic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides. These reactions are typically catalyzed under acidic or coupling conditions:
For example, esterification with methanol under acidic conditions produces methyl esters, which serve as intermediates for further functionalization . Amidation with primary amines via activated acyl chlorides yields hydrazides or substituted amides .
Decarboxylation Reactions
Thermal or acidic decarboxylation removes the carboxylic acid group, generating pyridine derivatives:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄, 70°C | Sodium azide (NaN₃) | 2-(4-Methoxypyridin-3-yl)ethanamine | 50% | |
| Pyrolysis (200–250°C) | None | 3-(4-Methoxypyridin-3-yl)propane | 35–45% |
The Hofmann degradation pathway (with NaN₃/H₂SO₄) converts the carboxylic acid to a primary amine via an intermediate isocyanate . This reaction is critical for synthesizing bioactive amines.
Condensation and Cyclization Reactions
The compound participates in cyclocondensation with carbonyl reagents:
These reactions exploit the nucleophilic amino groups generated from amidation or hydrazide intermediates .
Functionalization of the Pyridine Ring
The methoxypyridine moiety undergoes electrophilic substitution and demethylation:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | 3-(4-Hydroxypyridin-3-yl)propanoic acid | 88% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-(4-Methoxy-5-nitropyridin-3-yl)propanoic acid | 40% |
Demethylation with boron tribromide selectively removes the methoxy group, enabling further oxidation or coupling. Nitration occurs preferentially at the 5-position of the pyridine ring due to directing effects.
Biological Activity and Mechanistic Insights
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
-
Enzyme Inhibition : The carboxylic acid group chelates metal ions in active sites of metalloproteases.
-
Receptor Binding : The methoxypyridine ring engages in π-π stacking with aromatic residues in receptor pockets .
Comparative Reaction Data
The table below summarizes key transformations:
| Reaction Type | Key Reagents | Temperature | Time | Efficiency |
|---|---|---|---|---|
| Esterification | Methanol/H₂SO₄ | Reflux | 6–8 hr | High (75–85%) |
| Hofmann Degradation | NaN₃/H₂SO₄ | 70°C | 2 hr | Moderate (50%) |
| Demethylation | BBr₃ | −78°C | 1 hr | High (88%) |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of pyridine-based compounds, including 3-(4-Methoxypyridin-3-yl)propanoic acid, exhibit promising anticancer properties. A study highlighted the structure-dependent activity of similar compounds against cancer cell lines, notably A549 non-small cell lung cancer cells. The ability of these compounds to reduce cell viability and migration suggests their potential as therapeutic agents in oncology .
| Compound | Cell Line | Viability Reduction (%) | Migration Inhibition |
|---|---|---|---|
| Compound 20 | A549 | 50% | Yes |
| Compound 29 | A549 | 54.4% | Yes |
| Control (Doxorubicin) | A549 | Variable | Yes |
1.2 Antioxidant Properties
The antioxidant capabilities of 3-(4-Methoxypyridin-3-yl)propanoic acid derivatives have also been studied. These compounds were evaluated using the DPPH radical scavenging assay, demonstrating significant antioxidant activity compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound 20 | 54.4% |
| BHT | 22.0% |
| Ascorbic Acid | Highest |
Pharmacological Applications
2.1 GPR40 Agonism
Another significant application of this compound lies in its potential as a GPR40 agonist, which is relevant for treating metabolic disorders such as type 2 diabetes. Studies indicate that compounds similar to 3-(4-Methoxypyridin-3-yl)propanoic acid can effectively lower blood glucose levels through glucose-dependent insulin secretion mechanisms .
2.2 Formulations for Diabetes Management
The pharmacological formulations containing this compound have shown efficacy in managing blood glucose levels, suggesting their use in therapeutic compositions aimed at diabetes treatment. These formulations can be tailored for oral or parenteral administration, making them versatile in clinical applications .
Synthesis and Structural Variability
The synthesis of 3-(4-Methoxypyridin-3-yl)propanoic acid can be achieved through various methodologies, allowing for structural modifications that enhance its biological activity. The versatility in synthesis is crucial for developing a library of derivatives with optimized properties for specific applications in drug development .
Case Studies and Research Findings
Several studies have documented the effects of pyridine derivatives on cellular mechanisms:
- Anticancer Study : A derivative showed a reduction in A549 cell viability by up to 50%, indicating its potential as an anticancer agent .
- Antioxidant Evaluation : Comparative analysis revealed that certain derivatives exhibited superior antioxidant activities compared to established antioxidants, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of 3-(4-Methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The anti-inflammatory effects may be due to its ability to modulate the activity of inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations :
- Pyridine vs.
- Methoxy vs. Hydroxy Groups : Methoxy substituents increase lipophilicity and metabolic stability, whereas hydroxy groups facilitate conjugation (e.g., sulfation, glucuronidation) .
- Heterocyclic Modifications: Thiazolidinone and piperidine moieties (as in and ) enhance enzyme inhibitory activity by introducing steric bulk and hydrogen-bonding motifs .
Enzyme Inhibition
- Furin Inhibition: Thiazolidinone-propanoic acid hybrids (e.g., P3, IC₅₀ = 35 µM) inhibit Furin protease via interactions with the oxo-thiazolidine core and halogenated aromatic groups .
- Retinol-Binding Protein 4 (RBP4) Antagonism: Piperidine-linked propanoic acids (e.g., compound 13 in ) disrupt RBP4-retinol interactions, a mechanism absent in simpler phenylpropanoic acids .
Anti-Inflammatory and Metabolic Roles
- 3-(4-Hydroxyphenyl)propanoic acid () shows anti-inflammatory activity via COX-2 modulation, while 3-(4'-hydroxy-3'-methoxyphenyl)propanoic acid () is a key metabolite in cinnamic acid degradation, with further transformations into benzoic acids .
Antimicrobial Activity
- Analogs like 3-(4-hydroxy-3-methoxyphenyl)propanoic acid () and 3-(2,4′-dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid () exhibit moderate activity against Mycobacterium smegmatis (MIC₅₀ = 33.3–58.5 µg/mL), attributed to phenolic hydroxyl groups enhancing membrane disruption .
Physicochemical Properties
Insights :
- The target compound’s pyridine ring likely reduces LogP compared to phenyl analogs, balancing solubility and membrane permeability.
- Thiazolidinone derivatives (e.g., P3) exhibit higher molecular weights and LogP values, favoring hydrophobic target engagement .
Metabolic and Toxicological Profiles
- Conjugation Pathways: Phenylpropanoic acids undergo sulfation/glucuronidation (), whereas pyridine analogs may follow cytochrome P450-mediated oxidation due to the heterocyclic ring .
- Toxicity: 3-(4-Hydroxyphenyl)propanoic acid is classified as a respiratory and dermal irritant (), while bromothiophene-containing analogs () may pose higher bioaccumulation risks .
Biological Activity
3-(4-Methoxypyridin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives. Its biological activity has garnered attention due to its potential applications in various fields, including medicine and agriculture. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a propanoic acid moiety. This specific structural arrangement is believed to influence its chemical reactivity and biological activity significantly.
The biological activity of 3-(4-Methoxypyridin-3-yl)propanoic acid can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting key metabolic enzymes in bacteria.
- Anti-inflammatory Effects : It may also play a role in modulating inflammatory pathways, which is crucial in various disease contexts.
- Antioxidant Activity : Preliminary studies suggest that the compound could possess antioxidant properties, which may help combat oxidative stress in cells .
Antimicrobial Studies
Research has indicated that 3-(4-Methoxypyridin-3-yl)propanoic acid has significant antimicrobial activity against various pathogens. A study found that derivatives of this compound were effective against multidrug-resistant strains, highlighting its potential as a therapeutic agent against infections caused by resistant bacteria .
Anticancer Potential
In vitro studies have demonstrated the ability of 3-(4-Methoxypyridin-3-yl)propanoic acid to induce apoptosis in cancer cells. Specifically, it has shown efficacy against human breast cancer cell lines, suggesting its potential as an anti-cancer agent. The mechanism involves the upregulation of reactive oxygen species (ROS), leading to cell death through autophagy and lipid peroxidation pathways .
Metabolic Effects
Another area of interest is the compound's impact on metabolic disorders. Research indicates that related compounds can improve insulin sensitivity and reduce hepatic steatosis in high-fat diet models, suggesting that 3-(4-Methoxypyridin-3-yl)propanoic acid may have similar beneficial effects on metabolic health .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various derivatives of 3-(4-Methoxypyridin-3-yl)propanoic acid against ESKAPE pathogens, several compounds demonstrated potent activity against drug-resistant strains, indicating a promising avenue for developing new antimicrobial agents .
- Cancer Cell Line Studies : A series of experiments involving human breast cancer cell lines showed that treatment with 3-(4-Methoxypyridin-3-yl)propanoic acid led to significant reductions in cell viability and migration, underscoring its potential as a therapeutic candidate for cancer treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 3-(4-Methoxypyridin-3-yl)propanoic acid | Yes | Yes | Disruption of membranes; ROS generation |
| 3-(3-Methoxypyridin-4-yl)propanoic acid | Moderate | Limited | Similar mechanisms but less potent |
| 3-(2-Methoxypyridin-3-yl)propanoic acid | Limited | Moderate | Different binding affinities |
Q & A
Q. What synthetic methodologies are recommended for 3-(4-Methoxypyridin-3-yl)propanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : While direct synthetic routes for this compound are not explicitly detailed in the literature, analogous approaches for pyridinyl-propanoic acid derivatives suggest multi-step strategies:
- Step 1 : Functionalization of the pyridine ring. The 4-methoxy group can be introduced via nucleophilic substitution or directed ortho-metalation followed by methoxylation.
- Step 2 : Coupling the modified pyridine to a propanoic acid precursor. For example, a Grignard reagent or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) might attach a propenoate ester to the pyridinyl group.
- Step 3 : Oxidation or hydrolysis to yield the carboxylic acid. Catalytic hydrogenation or acidic/alkaline hydrolysis of esters can finalize the propanoic acid moiety.
Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (THF, DMF), and temperature. Purity is validated via HPLC (>95%) and structural confirmation via (e.g., pyridinyl protons at δ 7.5–8.5 ppm) and LC-MS .
Q. What handling and storage protocols ensure the stability of 3-(4-Methoxypyridin-3-yl)propanoic acid?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from moisture and light. Desiccants (e.g., silica gel) prevent hydrolysis of the methoxy or carboxylic acid groups .
- Incompatibilities : Avoid strong acids/bases (risk of demethylation or esterification) and oxidizing agents (e.g., KMnO₄, which may degrade the pyridine ring). Use glass or PTFE containers instead of reactive metals .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess decomposition (e.g., formation of 3-(4-hydroxypyridin-3-yl)propanoic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on the compound’s reactivity or stability?
- Methodological Answer : Discrepancies (e.g., conflicting stability under acidic conditions) should be addressed via:
- Controlled Replication : Systematically vary pH (1–14), temperature (25–80°C), and solvent systems (aqueous vs. organic) while monitoring degradation via UV-Vis spectroscopy or .
- Advanced Analytics : Use LC-HRMS to identify degradation products (e.g., demethylated or decarboxylated derivatives).
- Computational Modeling : DFT calculations can predict reactive sites (e.g., methoxy group susceptibility to electrophilic attack) .
Q. What metabolic pathways are hypothesized for this compound, and how can metabolites be characterized in biological systems?
- Methodological Answer : Based on structurally similar compounds (e.g., 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid), potential pathways include:
- Phase I Metabolism : Hepatic CYP450-mediated demethylation to 3-(4-hydroxypyridin-3-yl)propanoic acid.
- Phase II Metabolism : Glucuronidation/sulfation of the hydroxylated metabolite.
Experimental Design : - In Vitro Models : Incubate with human liver microsomes (HLMs) or hepatocytes, followed by LC-MS/MS analysis (e.g., Q-TOF) to detect metabolites.
- Isotopic Labeling : Use -labeled compound to track metabolic fate in murine models .
Q. How do physicochemical properties like dissociation constants (pKa) influence experimental design for this compound?
- Methodological Answer : The carboxylic acid group (pKa ~4.6, based on analogous propanoic acids) dictates ionization state in biological buffers:
- Solubility : Predominantly ionized (>90%) at pH >6, enhancing aqueous solubility. Use phosphate buffer (pH 7.4) for in vitro assays.
- Membrane Permeability : Unionized form (pH <4) may passively diffuse across lipid membranes. Adjust buffer pH in transport assays (e.g., Caco-2 cell models).
- Analytical Methods : Determine pKa via potentiometric titration (e.g., GLpKa) or pH-dependent chemical shifts .
Q. What strategies are effective for characterizing enzyme interactions or binding mechanisms involving this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., kinase or decarboxylase) on a sensor chip to measure real-time binding kinetics (KD, kon/koff).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into the enzyme solution.
- Mutagenesis Studies : Replace key residues (e.g., pyridine-interacting amino acids) to identify binding hotspots via activity assays .
Notes
- Evidence Avoidance : BenchChem () and non-peer-reviewed sources were excluded per user instructions.
- Methodological Rigor : Answers emphasize replication, advanced analytics, and hypothesis-driven experimentation to address research gaps.
- Limitations : Direct data on the target compound is sparse; inferences are drawn from structurally related molecules.
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
